molecular formula C9H12N2O2 B14039367 (S)-4-Amino-3-(pyridin-4-yl)butanoic acid

(S)-4-Amino-3-(pyridin-4-yl)butanoic acid

Cat. No.: B14039367
M. Wt: 180.20 g/mol
InChI Key: FAHJINDDPKCKIR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Amino-3-(pyridin-4-yl)butanoic acid, also known as Gabapentin, is a compound with significant pharmacological importance. It is primarily used in the treatment of neuropathic pain and seizures. The compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-pyridinecarboxaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine donor.

    Cyclization: The resulting amine undergoes cyclization to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

Scientific Research Applications

(S)-4-Amino-3-(pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on neurotransmission and neural pathways.

    Medicine: It is widely used in the treatment of neuropathic pain and epilepsy.

    Industry: The compound is used in the development of pharmaceuticals and as a precursor for other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid involves the inhibition of voltage-gated calcium channels. This inhibition reduces the release of excitatory neurotransmitters, thereby alleviating neuropathic pain and preventing seizures. The compound primarily targets the alpha-2-delta subunit of the calcium channels, modulating synaptic transmission and neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: Similar in structure and used for similar therapeutic purposes.

    Vigabatrin: Another compound used in the treatment of epilepsy.

    Levetiracetam: Used for seizure control but with a different mechanism of action.

Uniqueness

(S)-4-Amino-3-(pyridin-4-yl)butanoic acid is unique due to its specific targeting of the alpha-2-delta subunit of voltage-gated calcium channels, which distinguishes it from other compounds used in the treatment of neuropathic pain and seizures.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3S)-4-amino-3-pyridin-4-ylbutanoic acid

InChI

InChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m1/s1

InChI Key

FAHJINDDPKCKIR-MRVPVSSYSA-N

Isomeric SMILES

C1=CN=CC=C1[C@H](CC(=O)O)CN

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.